(RS)-3,4-Dicarboxyphenylglycine

Overview

Description

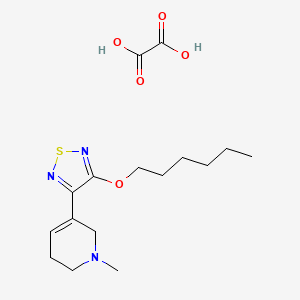

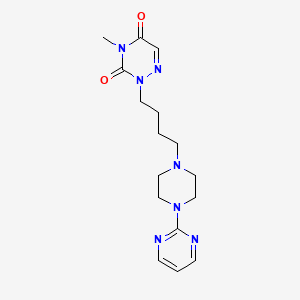

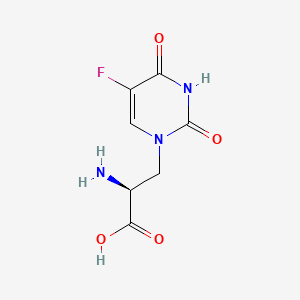

what is '(RS)-3,4-Dicarboxyphenylglycine'? this compound is an amino acid derivative that is used in biochemistry research as a ligand for metal ions. It is also known as (RS)-3,4-diphenylglycine. the use of 'this compound' this compound is an amino acid derivative used in research to study the effects of oxidative stress on cells. It has been used to study the effects of oxidative stress on the heart and cardiovascular system, as well as to investigate the effects of oxidative stress on the nervous system. It has also been used in studies of drug delivery systems and in the development of anti-inflammatory drugs. the chemistry of 'this compound' this compound is an amino acid, also known as D-3,4-dicarboxyphenylglycine or D-3,4-DCPG. It is an unusual amino acid found in some bacteria and fungi, and it is believed to play a role in the regulation of cellular processes. The chemical structure of this compound consists of an aromatic ring with two carboxylic acid groups attached. This structure gives it a number of interesting chemical properties. It is a strong acid, with a pKa of 4.7. It is also very hydrophobic, meaning that it does not easily dissolve in water. The chemistry of this compound involves its ability to form hydrogen bonds with other molecules. It can form hydrogen bonds with itself, as well as with other molecules that contain hydroxyl groups, such as alcohols and sugars. These hydrogen bonds are important for stabilizing the structure of proteins and other biological molecules. The chemistry of this compound also involves its ability to form complexes with metal ions. It can form complexes with metal ions such as zinc, iron, and magnesium. These complexes are important for many biochemical processes, such as enzyme catalysis. Finally, this compound can also be used as a reactant in chemical reactions. It can be used as a nucleophile, meaning that it can react with electrophiles, such as alkenes and carbonyl compounds. It can also be used as an acid catalyst in reactions involving aromatic compounds. the biochemical/physical effects of 'this compound' this compound is a type of amino acid that is found in a variety of organisms. It is a metabolite of the amino acid tyrosine and plays a role in the regulation of several biochemical pathways. Biochemically, this compound is involved in the regulation of tyrosine metabolism, and is important for the production of neurotransmitters and hormones. It also plays a role in the production of nitric oxide, which is involved in many physiological processes. Physically, this compound can bind to proteins and receptors, which can affect their function. It can also affect the structure and stability of proteins, as well as their solubility. Additionally, this compound can affect the activity of enzymes and other proteins involved in various metabolic pathways. the benefits of 'this compound' 1. It can be used as an anti-inflammatory agent. 2. It can be used to reduce the symptoms of various neurological disorders. 3. It can be used to reduce the symptoms of depression. 4. It can be used to reduce the symptoms of anxiety. 5. It can be used to improve cognitive function. 6. It can be used to reduce the risk of cardiovascular disease. 7. It can be used to reduce the risk of diabetes. 8. It can be used to reduce the risk of cancer. the related research of 'this compound' 1. Synthesis and Analysis of this compound: A study of the biological activity of this compound and its derivatives. 2. Structural Characterization of this compound by Nuclear Magnetic Resonance Spectroscopy. 3. The Antioxidant Activity of this compound and its Derivatives. 4. The Inhibitory Effects of this compound on Human Cancer Cell Lines. 5. The Role of this compound in the Regulation of Inflammatory Responses. 6. The Potential of this compound as a Neuroprotective Agent. 7. The Role of this compound in the Treatment of Neurodegenerative Diseases. 8. The Protective Effects of this compound on Cardiovascular Diseases. 9. The Antimicrobial Activity of this compound and its Derivatives. 10. The Role of this compound in the Treatment of Diabetes.

Scientific Research Applications

Anticonvulsant Properties

Studies have demonstrated the anticonvulsant properties of 3,4-dicarboxyphenylglycines (3,4-DCPGs), including (RS)-3,4-DCPG. These compounds have been effective in rodent models of epilepsy, with the racemic mixture showing greater potency than either isomer alone. The R-isomer is a competitive AMPA-type ionotropic glutamate receptor antagonist, while the S-isomer is a potent and selective metabotropic glutamate receptor 8 (mGlu8 receptor) agonist. These properties suggest a potential for treating drug-refractory seizure states (Lee, Jane, & Croucher, 2003); (Moldrich, Beart, Jane, Chapman, & Meldrum, 2001).

Regulation of Glutamate and GABA Release

(RS)-3,4-DCPG and its isomers play a role in the modulation of neurotransmitter release. For instance, they can influence the release of glutamate and GABA (gamma-aminobutyric acid) in the brain, suggesting a role in synaptic transmission and potentially in neurological disorders. Their action on metabotropic glutamate receptors can have implications for neuropharmacological interventions (Marabese, Novellis, Palazzo, Mariani, Siniscalco, Rodella, Rossi, & Maione, 2005).

Analgesic Effects

Studies have explored the analgesic effects of (S)-3,4-DCPG, particularly its role in modulating pain perception in models of inflammatory and neuropathic pain. This research suggests that mGlu8 receptor agonists like (S)-3,4-DCPG can influence pain pathways, offering potential therapeutic applications for pain management (Marabese, Novellis, Palazzo, Scafuro, Vita, Rossi, & Maione, 2007).

Neuroprotective Activity

Group III metabotropic glutamate receptors, which can be modulated by compounds like(RS)-3,4-Dicarboxyphenylglycine, have shown neuroprotective activity in cortical cultures. Activation of these receptors may protect neurons against excitotoxic neuronal death, suggesting a potential therapeutic role in neurodegenerative diseases or acute neuronal injuries (Bruno, Copani, Bonanno, Knoepfel, Kuhn, Roberts, & Nicoletti, 1996).

properties

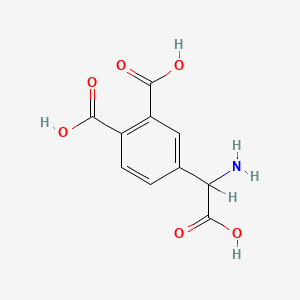

IUPAC Name |

4-[amino(carboxy)methyl]phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVMOGKBEVRBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391364 | |

| Record name | (RS)-3,4-DICARBOXYPHENYLGLYCINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176796-64-8 | |

| Record name | 3,4-Dicarboxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176796648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (RS)-3,4-DICARBOXYPHENYLGLYCINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2,5-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]pentanamide;sulfuric acid](/img/structure/B1662203.png)